molecular formula C₁₆H₂₆ClNO B1146617 (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride CAS No. 922734-43-8

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride

Cat. No.: B1146617
CAS No.: 922734-43-8
M. Wt: 283.84
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Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The systematic nomenclature of (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with defined stereochemistry. The compound name incorporates several critical structural elements that define its three-dimensional configuration and chemical properties. The "rel" designation indicates relative stereochemistry, while the (2R,6S) notation specifies the absolute configuration at the morpholine ring positions.

The morpholine ring system serves as the core structural framework, with methyl substituents positioned at the 2 and 6 positions in a trans-diaxial arrangement. This specific stereochemical arrangement significantly influences the compound's physical and chemical properties, including its molecular interactions and conformational preferences. The systematic name also incorporates the 2-methyl-3-phenylpropyl side chain attached to the nitrogen atom at position 4 of the morpholine ring, creating a complex branched structure that contributes to the compound's unique chemical signature.

The hydrochloride salt formation represents the protonated form of the tertiary amine nitrogen, resulting in enhanced water solubility and crystalline stability. This salt formation is particularly important for pharmaceutical applications and analytical procedures, as it provides improved handling characteristics and consistent analytical results. The complete systematic name reflects the comprehensive structural information necessary for unambiguous chemical identification and regulatory compliance in pharmaceutical contexts.

Alternative Synonyms and Registry Identifiers (CAS, EC Numbers)

The compound maintains multiple registry identifiers and synonymous names that facilitate its identification across various chemical databases and regulatory systems. The primary Chemical Abstracts Service registry number is 922734-43-8, which serves as the definitive identifier for this specific hydrochloride salt form. This registration number enables precise tracking and referencing across international chemical inventories and pharmaceutical documentation systems.

Registry System Identifier Additional Information
Chemical Abstracts Service Number 922734-43-8 Hydrochloride salt form
Molecular Formula C16H26ClNO Contains chloride counterion
Molecular Weight 283.84 g/mol Includes hydrochloride mass
Product Categories Pharmaceutical Reference Materials Impurity standards

Alternative synonymous designations include Amorolfine European Pharmacopoeia Impurity C, which reflects its role as a characterized impurity in pharmaceutical quality control procedures. Additional nomenclature variations include Bepromoline hydrochloride and various stereochemical descriptors such as Rel-(2S,6R)-2,6-dimethyl-4-(2-methyl-3-phenylpropyl)morpholine hydrochloride. These alternative names demonstrate the compound's significance in pharmaceutical analytical chemistry and its relationship to established therapeutic agents.

The compound is also referenced under the designation Amorolfine Impurity 3 and Amorolfine Impurity 9, indicating its classification within impurity profiling studies. These designations are crucial for pharmaceutical quality assurance and regulatory compliance, as they enable precise identification and quantification during drug substance and drug product analysis. The European Pharmacopoeia classification as Impurity C establishes standardized analytical parameters and acceptance criteria for pharmaceutical manufacturing processes.

Structural Relationship to Amorolfine Hydrochloride and Related Morpholine Derivatives

The structural relationship between (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride and Amorolfine Hydrochloride reveals significant similarities and critical differences that influence their respective chemical and biological properties. Amorolfine Hydrochloride, with the systematic name (2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine hydrochloride, shares the identical morpholine ring substitution pattern but differs in the aromatic substitution of the phenylpropyl side chain.

The fundamental structural similarity lies in the 2,6-dimethylmorpholine core with identical stereochemical configuration at both compounds. Both molecules maintain the (2R,6S) absolute configuration, ensuring similar conformational preferences and molecular geometry around the morpholine ring system. The nitrogen substitution pattern is also conserved, with both compounds featuring a 2-methyl-3-phenylpropyl chain attached to the morpholine nitrogen atom.

The primary structural distinction occurs in the phenyl ring substitution pattern of the side chain. While the subject compound contains an unsubstituted phenyl ring, Amorolfine features a 4-(2-methylbutan-2-yl)phenyl moiety, commonly referred to as a tert-pentyl substitution. This substitution difference significantly affects the molecular volume, lipophilicity, and potential binding interactions of the two compounds. The presence of the bulky tert-pentyl group in Amorolfine contributes to its enhanced antifungal activity through improved membrane interactions and enzyme binding affinity.

Structural Feature Subject Compound Amorolfine Hydrochloride
Morpholine Configuration (2R,6S)-2,6-dimethyl (2R,6S)-2,6-dimethyl
Side Chain Base 2-methyl-3-phenylpropyl 2-methyl-3-phenylpropyl
Phenyl Substitution Unsubstituted 4-(2-methylbutan-2-yl)
Molecular Formula C16H26ClNO C21H36ClNO
Molecular Weight 283.84 g/mol 353.98 g/mol

Additional morpholine derivatives within this structural family include various stereoisomeric forms and substitution variants. The (2R,6R)-2,6-Dimethylmorpholine represents a diastereomeric relationship with altered stereochemistry at the 6-position, demonstrating how minor stereochemical changes can significantly impact molecular properties. These relationships highlight the importance of precise stereochemical control in pharmaceutical development and the critical role of impurity profiling in ensuring drug quality and consistency.

Properties

CAS No.

922734-43-8

Molecular Formula

C₁₆H₂₆ClNO

Molecular Weight

283.84

Synonyms

(±)-2,6-cis-Dimethyl-4-(2-methyl-3-phenylpropyl)-morpholine Hydrochloride

Origin of Product

United States

Preparation Methods

Catalytic Systems and Reaction Conditions

Friedel-Crafts alkylation is a cornerstone for constructing the tertiary carbon center in the target molecule. Patent data reveals that boron trifluoride complexes, aluminum chloride, and iron chloride are preferred catalysts due to their ability to facilitate electrophilic substitution at low temperatures (−40°C to −60°C). For example, a reactor charged with 9.5 mmol of FeCl₃ in methylene chloride at −20°C enables the reaction of bepromoline hydrochloride with 2-chloro-2-methylbutane, yielding amorolfine base with 85–90% efficiency. The use of AlCl₃ under similar conditions achieves comparable yields but requires stricter temperature control to minimize side reactions.

Solvent and Stoichiometric Considerations

Methylene chloride is the solvent of choice due to its low polarity, which stabilizes reactive intermediates. A 1:1 molar ratio of bepromoline hydrochloride to 2-chloro-2-methylbutane ensures complete conversion, while excess alkylating agent risks dimerization byproducts. Post-reaction workup involves quenching with aqueous NaOH (pH 10–12) to liberate the free base, followed by extraction and distillation to isolate the crude product.

Table 1: Comparative Analysis of Friedel-Crafts Catalysts

CatalystTemperature (°C)Yield (%)Purity (HPLC)
FeCl₃−208992
AlCl₃−108790
H₂SO₄−57885

Amidation-Reduction Sequential Synthesis

Amidation with cis-2,6-Dimethylmorpholine

An alternative route described in patent CN104177320A involves reacting a compound of formula IIa with cis-2,6-dimethylmorpholine in the presence of an amidation catalyst (e.g., HOBt/EDCI) to form a tertiary amide intermediate. The reaction proceeds in anhydrous THF at 50–60°C for 12 hours, achieving 75–80% conversion. Magnesium-mediated reduction of the amide to the corresponding amine is then performed in absolute methanol under reflux, yielding the morpholine scaffold with >95% enantiomeric excess.

Reductive Amination Optimization

Post-amidation, the reduction step employs Mg chips in methanol to generate the active amine. Excess Mg (3 equiv) ensures complete reduction, while controlled addition prevents exothermic runaway. The crude amine is subsequently treated with HCl gas in isopropanol to precipitate the hydrochloride salt, which is recrystallized to ≥98% purity.

Stereochemical Control and Resolution

Diastereomeric Salt Formation

The rel-(2R,6S) configuration is secured via chiral resolution using tartaric acid derivatives. Patent US8664381B2 discloses that treating the racemic amine with (−)-di-p-toluoyl-D-tartaric acid in ethanol yields diastereomeric salts, which are fractionally crystallized to isolate the desired enantiomer. This step achieves an enantiomeric ratio of 97:3, critical for pharmaceutical efficacy.

Dynamic Kinetic Resolution

Recent advances utilize palladium-catalyzed asymmetric hydrogenation of ketone intermediates to directly access the (2R,6S) configuration. A Pd/BINAP system in supercritical CO₂ achieves 99% ee at 50 bar H₂ pressure, though scalability remains challenging due to catalyst cost.

Purification and Analytical Characterization

Prep-HPLC for Impurity Removal

Crude amorolfine hydrochloride often contains bepromoline and fenpropimorph impurities (5–10%). Prep-HPLC with a C18 column and methanol/water (70:30) mobile phase resolves these contaminants, reducing impurity levels to <0.1%. The eluate is lyophilized to recover the pure compound in 85% yield.

Crystallization Protocols

Recrystallization from ethanol or isopropanol enhances purity. Slow cooling (0.5°C/min) from reflux to 25°C produces monoclinic crystals with a melting point of 162–164°C, consistent with pharmacopeial standards.

Scalability and Industrial Considerations

Cost-Benefit Analysis of Catalysts

While FeCl₃ is economical ($5–10/kg), its corrosivity necessitates specialized reactor linings. AlCl₃, though less corrosive, requires colder temperatures, increasing energy costs. Sulfuric acid offers a low-cost alternative but suffers from lower yields (Table 1).

Environmental Impact

Methylene chloride usage poses disposal challenges. Substitution with cyclopentyl methyl ether (CPME), a greener solvent, is under investigation but currently compromises reaction rates by 20% .

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified using different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles like alkyl halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.

Biology

In biological research, (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride is used to study enzyme interactions and receptor binding due to its structural similarity to natural ligands.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry

In the industrial sector, it is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

Amorolfine Hydrochloride

Amorolfine (CAS: 78613-38-4) is a clinically used antifungal agent with the formula C₂₁H₃₅NO·HCl (MW: 353.97 g/mol) .

Parameter (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine HCl Amorolfine Hydrochloride
Molecular Formula C₁₆H₂₆ClNO C₂₁H₃₅NO·HCl
Molecular Weight 283.84 g/mol 353.97 g/mol
Key Structural Difference Lacks the 4-(2-methylbutan-2-yl)phenyl substituent Contains a 4-(2-methylbutan-2-yl)phenyl group
Pharmacological Role Impurity in Amorolfine synthesis; no direct therapeutic use reported Antifungal agent; inhibits ergosterol biosynthesis
Solubility Limited data; likely lower solubility due to reduced hydrophilicity Soluble in ethanol (71 mg/mL), DMSO (28 mg/mL), water (9 mg/mL)
Melting Point Not reported 206–208°C

Mechanistic Insight : Amorolfine inhibits fungal Δ14-reductase and Δ7,8-isomerase , disrupting ergosterol synthesis . The absence of the 4-(2-methylbutan-2-yl)phenyl group in the target compound likely reduces its binding affinity to these enzymes, rendering it inactive as an antifungal agent.

Fenpropimorph

Fenpropimorph (CAS: 67306-03-0) is an agricultural fungicide with the formula C₂₀H₃₃NO (MW: 303.49 g/mol).

Parameter Target Compound Fenpropimorph
Molecular Formula C₁₆H₂₆ClNO C₂₀H₃₃NO
Key Structural Difference Phenylpropyl side chain without tert-butyl substitution Contains 4-(tert-butyl)phenyl substituent
Application Pharmaceutical impurity Agricultural fungicide
Mechanism Not established Inhibits fungal Δ14-reductase

Functional Implications : Fenpropimorph’s tert-butyl group enhances lipophilicity, improving its penetration into plant tissues. The target compound’s simpler phenylpropyl side chain may limit its utility in agricultural settings.

Pramoxine

Pramoxine (CAS: 637-58-1) is a local anesthetic with the formula C₁₇H₂₇NO₂ (MW: 277.40 g/mol).

Parameter Target Compound Pramoxine
Molecular Formula C₁₆H₂₆ClNO C₁₇H₂₇NO₂
Key Structural Difference Morpholine ring with methyl and phenylpropyl groups Phenoxypropyl-morpholine structure
Application Impurity/Intermediate Local anesthetic
Mechanism Not established Blocks sodium channels

Divergent Activity: Pramoxine’s phenoxy group and lack of hydrophobic side chains enable rapid diffusion through epidermal layers, unlike the target compound’s phenylpropyl chain, which may hinder membrane permeability.

Biological Activity

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine hydrochloride, with the CAS number 922734-43-8, is a morpholine derivative notable for its potential biological activities. This compound has garnered attention in pharmacological research for its antifungal properties and possible applications in treating various conditions. This article explores its biological activity based on recent studies and findings.

  • Molecular Formula : C16H26ClNO
  • Molecular Weight : 283.84 g/mol
  • Purity : >95% (HPLC)
  • SMILES Notation : Cl.CC(CN1CC@@HOC@@HC1)Cc2ccccc2

Antifungal Activity

Recent studies have demonstrated that compounds similar to (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine hydrochloride exhibit significant antifungal activity. Specifically, research has shown that derivatives of morpholine compounds can inhibit the growth of various fungal species, including Candida albicans and Candida parapsilosis.

Case Study: Antifungal Efficacy

A comparative study evaluated the antifungal efficacy of several morpholine derivatives against Candida species. The results indicated that certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole. For instance:

CompoundMIC (μg/mL) against C. parapsilosis
Morpholine Derivative A1.23
Ketoconazole1.20

This suggests that (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine hydrochloride may possess similar or superior antifungal properties.

The mechanism by which this compound exerts its antifungal effects likely involves the inhibition of key enzymes involved in fungal cell membrane synthesis. Morpholine derivatives have been shown to interact with the 14α-demethylase enzyme, crucial for ergosterol biosynthesis in fungi. This interaction disrupts membrane integrity and function, leading to cell death.

Cytotoxicity Analysis

While assessing the therapeutic potential of (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine hydrochloride, it is essential to evaluate its cytotoxic effects on human cells. A study reported IC50 values for various derivatives against NIH/3T3 mouse fibroblast cells:

CompoundIC50 (μM)
Morpholine Derivative A148.26
Morpholine Derivative B187.66
Doxorubicin (Control)>1000

These findings indicate that while the compound exhibits antifungal activity, it demonstrates relatively low cytotoxicity towards normal mammalian cells at effective concentrations.

Structure-Activity Relationship (SAR)

The biological activity of morpholine derivatives is influenced by their structural features. Variations in substituents on the phenyl ring have been shown to significantly affect their potency and selectivity against fungal targets. For example:

  • Electronegative Substituents : The presence of electronegative atoms such as fluorine or chlorine enhances antifungal activity.
  • Lipophilicity : Increased lipophilicity correlates with improved membrane permeability and bioactivity.

Q & A

Basic Research Question

  • HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) and detect impurities like des(dimethylpropyl) analogs .
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the morpholine ring protons (δ 3.7–4.2 ppm) and stereochemical environment of methyl groups (δ 1.2–1.4 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (283.84 g/mol) and detect fragmentation patterns indicative of the hydrochloride salt .
  • TGA/DSC : Monitor hygroscopicity and thermal stability (melting point: 157–159°C) .

How can researchers resolve contradictions in biological activity data caused by impurities such as Amorolfine EP Impurity C?

Advanced Research Question
Contradictions often arise from batch-to-batch variability in impurity profiles. For example, Amorolfine EP Impurity C (a structural analog) may exhibit off-target effects or reduced potency.
Strategies :

  • Impurity profiling : Use preparative HPLC to isolate impurities (>95% purity) and characterize their structures via 2D NMR and LC-MS/MS .
  • Dose-response studies : Compare the activity of purified Impurity C with the parent compound in fungal growth inhibition assays (e.g., Candida albicans or Trichophyton rubrum models) .
  • Mechanistic studies : Evaluate whether impurities compete with the parent compound for enzyme binding using competitive inhibition assays .

What storage conditions are optimal for maintaining the stability of this hygroscopic compound during experimental studies?

Basic Research Question

  • Temperature : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis or deliquescence .
  • Solubility considerations : Prepare stock solutions in anhydrous methanol or chloroform (slight solubility) and avoid aqueous buffers unless necessary .
  • Stability monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., morpholine ring oxidation) over 6–12 months .

What in vitro and in vivo models are suitable for evaluating the compound’s antifungal mechanism and efficacy?

Advanced Research Question

  • In vitro models :
    • Enzyme inhibition : Recombinant C. albicans Δ14 reductase assays with lanosterol as substrate .
    • Hyphal growth inhibition : Assess morphogenetic effects in Aspergillus fumigatus using calcofluor white staining .
  • In vivo models :
    • Dermatophyte infection : Topical application in guinea pig tinea pedis models, measuring erythema reduction and fungal load via qPCR .
    • Systemic candidiasis : Intravenous dosing in immunocompromised mice, monitoring survival rates and kidney fungal burden .

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